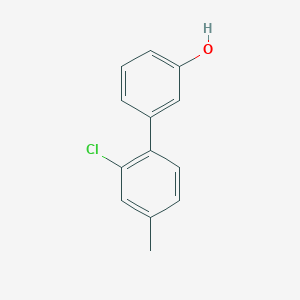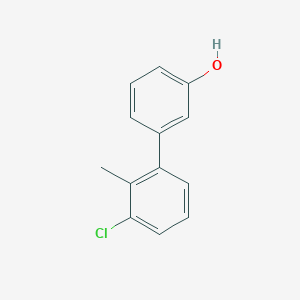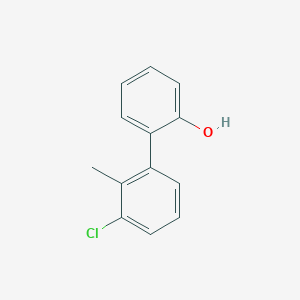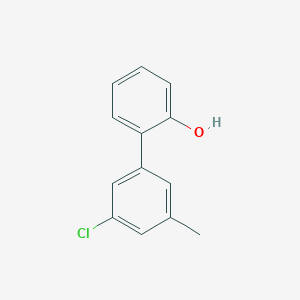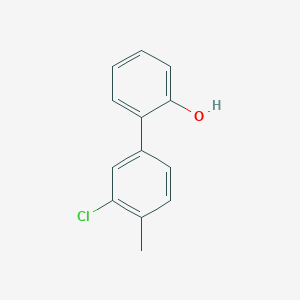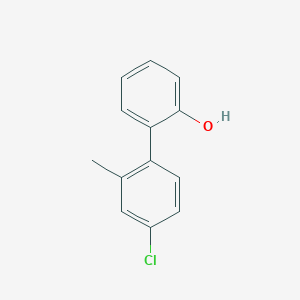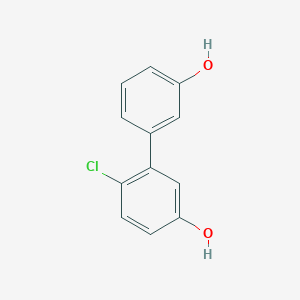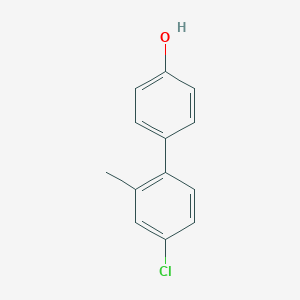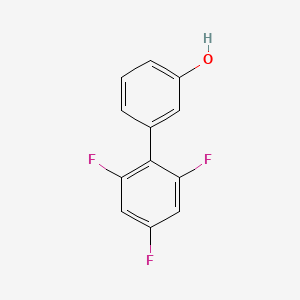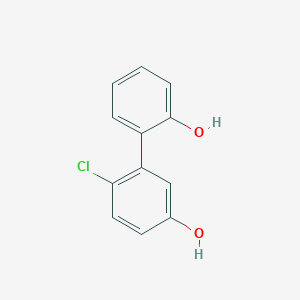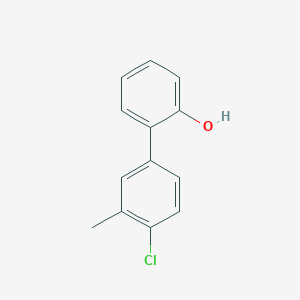
2-(4-Chloro-3-methylphenyl)phenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Chloro-3-methylphenyl)phenol, 95% (2-MCPP) is a phenolic compound with a wide range of applications in the scientific and industrial fields. It is an organic compound that is used in the synthesis of various organic and inorganic compounds, such as polymers, pharmaceuticals, and agrochemicals. 2-MCPP has been studied extensively in the laboratory and has been found to have several biochemical and physiological effects. In
Applications De Recherche Scientifique
2-(4-Chloro-3-methylphenyl)phenol, 95% is used in scientific research for a variety of applications. It is used in the synthesis of polymers, pharmaceuticals, and agrochemicals. It is also used as an intermediate in the synthesis of various organic and inorganic compounds, such as dyes, pigments, and surfactants. In addition, 2-(4-Chloro-3-methylphenyl)phenol, 95% is used in the synthesis of several other phenolic compounds, such as 4-chloro-3-methylphenol and 4-chloro-2-methylphenol.
Mécanisme D'action
2-(4-Chloro-3-methylphenyl)phenol, 95% is a phenolic compound that is known to have several biochemical and physiological effects. It is thought to act as an antioxidant, scavenging free radicals and preventing oxidative damage to cells. It is also thought to have anti-inflammatory, anti-microbial, and anti-cancer properties. In addition, 2-(4-Chloro-3-methylphenyl)phenol, 95% has been found to have an inhibitory effect on the activity of certain enzymes, such as cyclooxygenase and lipoxygenase.
Biochemical and Physiological Effects
2-(4-Chloro-3-methylphenyl)phenol, 95% has several biochemical and physiological effects. It has been found to have an inhibitory effect on the activity of certain enzymes, such as cyclooxygenase and lipoxygenase. In addition, it has been found to have anti-inflammatory, anti-microbial, and anti-cancer properties. It is also thought to act as an antioxidant, scavenging free radicals and preventing oxidative damage to cells.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-Chloro-3-methylphenyl)phenol, 95% has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and its synthesis is relatively straightforward. In addition, it is relatively stable and has a wide range of applications in the scientific and industrial fields. However, there are some limitations to using 2-(4-Chloro-3-methylphenyl)phenol, 95% in laboratory experiments. It is a hazardous compound and must be handled with care. In addition, it is a volatile compound and can easily evaporate if not stored properly.
Orientations Futures
There are several potential future directions for research on 2-(4-Chloro-3-methylphenyl)phenol, 95%. One potential direction is to explore its potential applications in the pharmaceutical industry. In addition, further research into its mechanism of action and biochemical and physiological effects could lead to the development of novel therapeutic agents. Another potential direction is to explore its potential applications in the agrochemical industry, as it has been found to have anti-microbial and anti-cancer properties. Finally, further research into its synthesis could lead to the development of more efficient and cost-effective methods of production.
Méthodes De Synthèse
2-(4-Chloro-3-methylphenyl)phenol, 95% is synthesized through a two-step process. In the first step, 4-chloro-3-methylphenol is reacted with hydrogen bromide in an aqueous solution. This reaction produces 2-bromo-4-chloro-3-methylphenol, which is then reacted with potassium hydroxide to produce 2-(4-Chloro-3-methylphenyl)phenol, 95%. The reaction is carried out at a temperature of 80-90°C and is complete within 2-4 hours.
Propriétés
IUPAC Name |
2-(4-chloro-3-methylphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO/c1-9-8-10(6-7-12(9)14)11-4-2-3-5-13(11)15/h2-8,15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXSRWYFMOGOBPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC=CC=C2O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20683516 |
Source


|
| Record name | 4'-Chloro-3'-methyl[1,1'-biphenyl]-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20683516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261959-46-9 |
Source


|
| Record name | 4'-Chloro-3'-methyl[1,1'-biphenyl]-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20683516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

